1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one
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Overview
Description
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzimidazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzimidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Imino-3-methyl-2,3-dihydro-1H-benzimidazole: Shares the benzimidazole core but lacks the dimethylbutanone moiety.
3,3-Dimethylbutan-2-one: A simpler ketone without the benzimidazole structure.
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3-methylbutan-2-one: Similar structure with a different substitution pattern on the butanone moiety.
Uniqueness
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-YL)-3,3-dimethylbutan-2-one is unique due to its specific combination of the benzimidazole core and the dimethylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-imino-3-methylbenzimidazol-1-yl)-3,3-dimethylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12(18)9-17-11-8-6-5-7-10(11)16(4)13(17)15/h5-8,15H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGOFAWLPKTGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349583 |
Source
|
Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487006-10-0 |
Source
|
Record name | 1-(2-IMINO-3-METHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-3,3-DIMETHYLBUTAN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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